mScarlet3: A Technical Guide to a Premier Red Fluorescent Protein
mScarlet3: A Technical Guide to a Premier Red Fluorescent Protein
Introduction
mScarlet3 is a state-of-the-art monomeric red fluorescent protein (RFP) engineered for exceptional brightness, rapid maturation, and robust performance in a wide range of biological applications.[1][2][3] Developed as a significant improvement upon its popular predecessor, mScarlet, this third-generation variant addresses key limitations of earlier RFPs, offering researchers a superior tool for live-cell imaging, fusion tagging, and advanced microscopy techniques.[4][5][6] Its development was driven by the need for a bright, fast-folding red fluorophore that minimizes cytotoxicity and performs reliably across various model systems.[5][7]
This guide provides a comprehensive technical overview of mScarlet3, its photophysical properties, structural characteristics, and key applications, intended for researchers and professionals in cell biology, molecular biology, and drug development.
Core Photophysical and Biochemical Properties
mScarlet3 was evolved from mScarlet-I through a targeted approach to enhance its key performance metrics.[8] It is a cysteine-free monomeric protein, which prevents the formation of aggregates that can interfere with cellular processes.[1][8] A key structural feature is a rigidified β-barrel, stabilized by a large internal hydrophobic patch, which contributes to its high brightness and rapid folding.[1][3][7]
Key performance characteristics include a record-breaking quantum yield, a high extinction coefficient, and a long fluorescence lifetime, making it one of the brightest monomeric RFPs currently available.[1][2][9]
Data Presentation: Quantitative Properties
The photophysical properties of mScarlet3 and its key variants are summarized below for easy comparison.
Table 1: Photophysical Properties of mScarlet3 and Related Proteins
| Property | mScarlet3 | mScarlet | mScarlet3-H |
| Excitation Max (λex) | 569 nm[10] | ~569 nm | 551 nm[11] |
| Emission Max (λem) | 592 nm[10] | ~594 nm | 582 nm[11] |
| Quantum Yield (QY) | 0.75 (75%)[1][2][10] | 0.70 (70%)[12] | 0.178 (17.8%)[9][13] |
| Extinction Coefficient (EC) | 104,000 M⁻¹cm⁻¹[9][10] | 100,300 M⁻¹cm⁻¹[12] | 79,040 M⁻¹cm⁻¹[9][13] |
| Molecular Brightness | 78.0[10] | 70.2 | 14.1[9][13] |
| Fluorescence Lifetime (τ) | 4.0 ns[1][2][10] | 3.9 ns[12] | ~1.0 ns[9][13] |
| Maturation Time (t₁/₂) | 37.0 min[10] | Slower than mScarlet3[4] | Comparable to mScarlet3[9] |
| pKa | 4.5[10] | 4.2 | ~6.0[9] |
| Oligomerization | Monomer[8][10] | Monomer[12] | Monomer[14] |
Table 2: Performance Comparison in Cellular Context
| Feature | mScarlet3 | mScarlet-I | Notes |
| Cellular Brightness | Brighter[4] | Dimmer | mScarlet3 is ~5-fold brighter than mCherry in cells.[15] |
| Maturation Speed | 4 times faster[4] | Slower | Rapid maturation is critical for visualizing dynamic processes.[4] |
| Photostability | Good[4] | - | Has a trade-off between brightness and top-tier photostability.[3] |
| Cytotoxicity | No apparent cytotoxicity[1][3] | - | An essential feature for long-term live-cell imaging. |
Evolution and Structural Enhancements
The development of mScarlet3 was a result of strategic, structure-guided engineering. Researchers combined the beneficial properties of two mScarlet variants: one with fast folding but lower brightness, and another with slow folding but high potential brightness.[5][6] This process involved targeted mutations to optimize the protein's structure.
The crystal structure of mScarlet3 reveals that its enhanced brightness and maturation speed are due to a hydrophobic patch engineered inside the β-barrel.[1][6][7] This structural modification helps to rigidify the chromophore environment, which in turn speeds up and improves the protein's folding and enhances its quantum yield.[1][7]
Key Applications and Methodologies
mScarlet3's superior properties make it a versatile tool for a multitude of applications in modern cell biology.
Fusion Tag for Live-Cell Imaging
mScarlet3 performs exceptionally well as a fusion tag for labeling specific proteins and organelles without causing aggregation or cytotoxicity.[3][8] It has been successfully fused to proteins localizing to the endoplasmic reticulum, nucleus, mitochondria, actin cytoskeleton, and plasma membrane, providing bright and accurate labeling.[8][16]
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Plasmid Construction : The coding sequence of mScarlet3 is cloned in-frame with the gene of interest into a mammalian expression vector (e.g., pcDNA3.1). The fusion can be N-terminal or C-terminal, depending on the target protein's structural and functional constraints.
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Cell Culture and Transfection :
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Plate cells (e.g., HeLa, HEK293T) on glass-bottom dishes or chamber slides suitable for microscopy.[17] Coat surfaces with fibronectin if necessary.[17]
-
Transfect cells using a suitable method, such as lipofection (e.g., Lipofectamine). Use antibiotic-free and phenol (B47542) red-free medium post-transfection to maintain cell health and reduce background fluorescence.[17]
-
Allow 24-48 hours for protein expression.
-
-
Imaging Preparation :
-
Replace the culture medium with an optically clear, buffered live-cell imaging solution (e.g., Gibco Live Cell Imaging Solution) to maintain physiological conditions and minimize background.[18]
-
-
Microscopy and Image Acquisition :
-
Use a confocal or widefield fluorescence microscope equipped for live-cell imaging (with temperature and CO₂ control).
-
Set the excitation source to ~569 nm and collect emission using a bandpass filter centered around ~592 nm.
-
To minimize phototoxicity, use the lowest possible laser power and shortest exposure time that provides a good signal-to-noise ratio.[18]
-
For time-lapse imaging, acquire images at desired intervals.
-
Förster Resonance Energy Transfer (FRET)
mScarlet3's high brightness, long fluorescence lifetime, and spectral properties make it an excellent FRET acceptor, particularly when paired with yellow fluorescent protein (YFP) donors like mNeonGreen.[3][15] This enables the development of robust biosensors for studying protein-protein interactions and signaling pathways in real-time.[5][8]
Performance in Model Organisms
mScarlet3 has demonstrated robust performance in various model systems:
-
Mammalian Cells : Shows significantly higher brightness compared to other RFPs with fast and complete maturation.[1][4]
-
Zebrafish : Enables bright labeling of individual cells for live-cell imaging in developing larvae.[16]
-
C. elegans : While mScarlet3 is brighter than its predecessors, its maturation can still be slow in this rapidly developing organism. For applications requiring very early expression detection in C. elegans, the related variant mScarlet-I3 may be preferable.[4][19]
Advanced Variants of mScarlet3
The mScarlet3 scaffold has been used to engineer variants with specialized properties:
-
mScarlet3-H : A single mutation (M163H) results in a highly stable protein with exceptional resistance to heat, chemical treatments, and oxidative stress.[14][20][21] While its brightness and quantum yield are lower than mScarlet3, its stability makes it ideal for demanding applications like correlative light and electron microscopy (CLEM) and super-resolution techniques (3D-SIM, STED).[9][14][20] Its fluorescence is also pH-sensitive, enabling its use as a lifetime-based pH sensor.[9][13]
-
mScarlet3-S2 : Engineered for superior photostability, this variant shows a 29-fold improvement over mScarlet3.[3][22] This makes it exceptionally well-suited for long-term time-lapse imaging and super-resolution microscopy where photobleaching is a major limitation.[3][22][23]
Conclusion
mScarlet3 represents a pinnacle in the development of red fluorescent proteins, offering a combination of record brightness, fast maturation, and excellent performance as a monomeric fusion tag.[1][3] Its robust and reliable nature makes it a powerful tool for a broad range of applications, from routine live-cell imaging to advanced FRET-based biosensing. The continued evolution of the mScarlet3 platform, yielding highly stable variants like mScarlet3-H and mScarlet3-S2, further expands the experimental possibilities for researchers, enabling deeper insights into complex biological systems.
References
- 1. mScarlet3: a brilliant and fast-maturing red fluorescent protein | Springer Nature Experiments [experiments.springernature.com]
- 2. mScarlet3: a brilliant and fast-maturing red fluorescent protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. azolifesciences.com [azolifesciences.com]
- 6. A new bright red fluorescent protein developed [techexplorist.com]
- 7. photonics.com [photonics.com]
- 8. mScarlet3 Protein: A New Tool for Imaging Living Cells NovoPro [novoprolabs.com]
- 9. biorxiv.org [biorxiv.org]
- 10. mScarlet3 :: Fluorescent Protein Database [fpbase.org]
- 11. researchgate.net [researchgate.net]
- 12. mScarlet :: Fluorescent Protein Database [fpbase.org]
- 13. biorxiv.org [biorxiv.org]
- 14. minnebio.com [minnebio.com]
- 15. Research Tools - Fluorescent Proteins - mScarlet3 - Allele Biotech [reagents.allelebiotech.com]
- 16. researchgate.net [researchgate.net]
- 17. Multispectral live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Comparative analysis of new mScarlet-based red fluorescent tags in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Breaking the stability paradox: mScarlet3-H enables long-term super-resolution and CLEM imaging [the-innovation.org]
- 21. A highly stable monomeric red fluorescent protein for advanced microscopy | Springer Nature Experiments [experiments.springernature.com]
- 22. researchgate.net [researchgate.net]
- 23. mScarlet3-S2 :: Fluorescent Protein Database [fpbase.org]
